molecular formula C18H19ClN2O2 B554936 L-tryptophan benzyl ester hydrochloride CAS No. 35858-81-2

L-tryptophan benzyl ester hydrochloride

Cat. No. B554936
CAS RN: 35858-81-2
M. Wt: 330.8 g/mol
InChI Key: DOKDMGOWZOTZRA-NTISSMGPSA-N
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Description

“L-tryptophan benzyl ester hydrochloride” is a compound with the empirical formula C18H18N2O2 and a molecular weight of 294.35 . It is used in peptide synthesis .


Synthesis Analysis

The simplest way to prepare the tosylate salts of amino acid benzyl esters, such as L-tryptophan benzyl ester hydrochloride, is treatment of the amino acid with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent (Fischer–Speier esterification) .


Molecular Structure Analysis

The molecular structure of “L-tryptophan benzyl ester hydrochloride” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Esters, like “L-tryptophan benzyl ester hydrochloride”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

“L-tryptophan benzyl ester hydrochloride” has a molecular weight of 294.35 . It has an optical activity of [α]20/D +9.9°, c = 1 in ethanol . The melting point is 77-80 °C (lit.) .

Scientific Research Applications

  • Synthesis of Key Intermediates for Anti-tumor Activity : L-tryptophan benzyl ester hydrochloride is used in the synthesis of α-Benzyl amino-β-(3-indole)-propionic acid methyl ester, a key intermediate with potential anti-tumor activity in indolyl diketopiperazines (Li Yan, 2011).

  • NK1 Receptor Antagonism : N-ethyl-L-tryptophan benzyl ester, a derivative of L-tryptophan benzyl ester hydrochloride, has been identified as a weak antagonist at the substance P (NK1) receptor. This finding has implications for developing substances that could target this receptor, which is important in various physiological processes (A. Macleod et al., 1994).

  • Structure and Crystallography : Studies have been conducted on the crystal structures of L-tryptophan hydrochloride and hydrobromide, providing insights into the molecular and crystal structure, which is crucial for understanding its interactions and reactivity (T. Takigawa et al., 1966).

  • Biological Evaluation of Derivatives : Research into the biological evaluation of NK1 antagonists derived from L-tryptophan benzyl ester hydrochloride has led to the identification of compounds with high-affinity substance P receptor antagonists with improved in vivo activity (A. Macleod et al., 1995).

  • Synthesis of Tryptophan Derivatives : The synthesis of L-tryptophan N-glucoside, a naturally occurring derivative, has been achieved using L-tryptophan benzyl ester hydrochloride, facilitating the exploration of its potential biological activities (Melanie Schnabel et al., 2004).

  • Pharmacological Target in Tryptophan Metabolism : L-tryptophan, and by extension its derivatives like L-tryptophan benzyl ester hydrochloride, are essential amino acids required for protein synthesis. They undergo complex metabolism, producing bioactive molecules that act in various organs and represent potential therapeutic targets in several disorders (Morgane Modoux et al., 2020).

Safety And Hazards

It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest “L-tryptophan benzyl ester hydrochloride”. If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Future Directions

“L-tryptophan benzyl ester hydrochloride” is used in peptide synthesis , and its enantiomers are very important synthetic intermediates . Therefore, future research may focus on improving the synthesis process and exploring its potential applications in various fields .

properties

IUPAC Name

benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKDMGOWZOTZRA-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-tryptophan benzyl ester hydrochloride

CAS RN

35858-81-2
Record name L-Tryptophan, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35858-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl L-tryptophanate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035858812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl L-tryptophanate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
I Arai, I Muramatsu - The Journal of Organic Chemistry, 1983 - ACS Publications
… recrystallized from methanol-ether to give 2.8g (85%) of L-tryptophan benzyl ester hydrochloride: mp 215 C (lit.9 mp 222 C); [a]20D +5.4 (c 2, MeOH) [lit.9 [a]25D +4 (c 2, MeOH)]. …
Number of citations: 37 pubs.acs.org
M Wilchek, A Patchornik - The Journal of Organic Chemistry, 1963 - ACS Publications
In connection with our work on the specificcleavage of proteins at the tryptophyl residue, we found it necessary to prepare various peptides containing tryptophan as model compounds. …
Number of citations: 37 pubs.acs.org
C Bolchi, F Bavo, L Regazzoni, M Pallavicini - Amino acids, 2018 - Springer
The simplest way to prepare the tosylate salts of amino acid benzyl esters, whose enantiomers are very important synthetic intermediates, is treatment of amino acid with benzyl alcohol …
Number of citations: 5 link.springer.com
T Oshima, K Inoue, K Uezu, M Goto - Analytica chimica acta, 2004 - Elsevier
… and employed without further purification: ie l-tryptophan methyl ester hydrochloride (Trp-OMe), l-tryptophan ethyl ester hydrochloride (Trp-OEt), l-tryptophan benzyl ester hydrochloride (…
Number of citations: 40 www.sciencedirect.com
PE Johnson, JA Stewart, KG Allen - Journal of Biological Chemistry, 1976 - Elsevier
… *The abbreviations used are: Trp-OBzl; L-tryptophan benzyl ester hydrochloride; Ac-Tyr-OEt, N-… ethyl ester (Ac- Phe-OEt), L-tryptophan benzyl ester hydrochloride (Trp-OBzl), L- tyrosine …
Number of citations: 12 www.sciencedirect.com
WD Peckham - 1955 - search.proquest.com
… L-Tryptophan benzyl ester hydrochloride was prepared in good yield by briefly heating the N-carboxy anhydride … cent of theory) of L-tryptophan benzyl ester hydrochloride was obtained; …
Number of citations: 0 search.proquest.com
T Oshima, T Asano, A Inada, K Ohto, Jumina - Journal of Inclusion …, 2022 - Springer
… The l-tryptophan (Trp), l-tryptophan methyl ester hydrochloride (Trp-OMe), l-tryptophan ethyl ester hydrochloride (Trp-OEt), l-tryptophan benzyl ester hydrochloride (Trp-OBz), and …
Number of citations: 1 link.springer.com
G Guella, I Mancini, F Pietra - Helvetica chimica acta, 1994 - Wiley Online Library
… of L-tryptophan benzyl ester hydrochloride ((+)-12; Sigma; 0.056 g, 0.17 mmol) and 1H-imidazole (0.012 g, 0.17 mmol) in DMF (1 ml) added, and stirring continued overnight at rt Then …
Number of citations: 42 onlinelibrary.wiley.com
EM Fry - The Journal of Organic Chemistry, 1963 - ACS Publications
Bond tautomerism of 2-benzyl-l, 3, 4-trimethyl-l, 2-dihydropyridine salts, controlled by salt form and solvent conditions, leads to cis-andirans-forms of 2-benzyl-l, 3, 4-trimethyl-2.3-…
Number of citations: 47 pubs.acs.org
PF Palmberg - 1969 - search.proquest.com
Chemical kinetics is that branch o the science of chemistry vhich deals with the determination of the rates of chemical reactions, the factors of which the rates are a function, and the …
Number of citations: 2 search.proquest.com

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